4-Prenyloxyresveratrol

Overview

Description

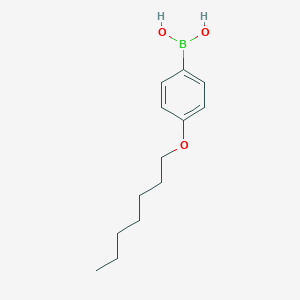

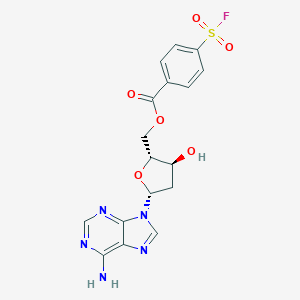

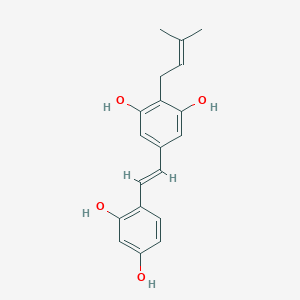

4’-Prenyloxyresveratrol is a natural product derivative of resveratrol, a well-known polyphenolic compound. It is a stilbenoid with the molecular formula C19H20O4 and a molar mass of 312.36 g/mol . This compound is characterized by the presence of a prenyloxy group attached to the resveratrol backbone, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

4-Prenyloxyresveratrol, also known as 4’-Prenyloxyresveratrol, is a bioactive phytochemical derived from plants . It has been suggested that this compound may have a similar target profile to resveratrol . Resveratrol has been found to inhibit the SGK1 protein, which is involved in cell growth of different cancer cells .

Mode of Action

Resveratrol has been found to suppress NF-kappaB activation in cells infected with the herpes simplex virus . This suggests that this compound may also interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

It is known that resveratrol, a structurally similar compound, affects a wide range of signaling pathways, leading to suppression of tumor cell proliferation in numerous cancer types . It is possible that this compound may affect similar pathways.

Pharmacokinetics

Resveratrol has been found to have approximately 20% bioavailability, while its dimethylether analog, pterostilbene, has approximately 80% bioavailability . This suggests that this compound may also have significant bioavailability.

Result of Action

Resveratrol has been found to inhibit cell growth in various cancer cells , suggesting that this compound may have similar effects.

Biochemical Analysis

Biochemical Properties

4-Prenyloxyresveratrol has been found to possess diverse biological and pharmacological activities

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been extensively studied. Studies on similar compounds such as resveratrol have shown that it can be an effective treatment for depression in animal models at doses between 10–80 mg/kg/day .

Metabolic Pathways

The metabolic pathways that this compound is involved in are not yet fully known. One study suggested that a biosynthetic pathway via combining phenylalanine and tyrosine pathways could be used for enhanced production of similar compounds such as resveratrol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Prenyloxyresveratrol typically involves the prenyloxy substitution of resveratrol. One common method is the pentenylation of resveratrol, which involves the reaction of resveratrol with prenyl bromide in the presence of a base such as potassium carbonate . The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) under reflux conditions.

Industrial Production Methods: Industrial production of 4’-Prenyloxyresveratrol is more complex and involves multiple steps to ensure high yield and purity. The process often starts with the extraction of resveratrol from natural sources such as grape skins or Japanese knotweed, followed by chemical modification to introduce the prenyloxy group. Advanced techniques like column chromatography are used for purification .

Chemical Reactions Analysis

Types of Reactions: 4’-Prenyloxyresveratrol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into dihydro derivatives.

Substitution: The prenyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like halogenated compounds and strong bases are used for substitution reactions.

Major Products:

Scientific Research Applications

4’-Prenyloxyresveratrol has garnered significant interest in scientific research due to its diverse biological activities:

Chemistry: It serves as a precursor for synthesizing other complex molecules and studying reaction mechanisms.

Biology: It exhibits antioxidant, anti-inflammatory, and anticancer properties, making it a valuable compound for biological studies.

Comparison with Similar Compounds

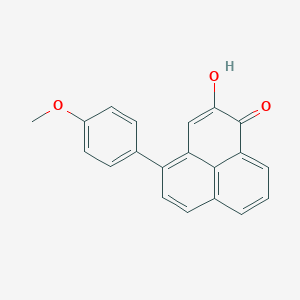

4’-Prenyloxyresveratrol is unique due to the presence of the prenyloxy group, which enhances its biological activity compared to resveratrol. Similar compounds include:

Resveratrol: The parent compound, known for its antioxidant and anti-inflammatory properties.

Oxyresveratrol: Another derivative with similar but distinct biological activities.

Quercetin: A flavonoid with comparable antioxidant properties

Properties

IUPAC Name |

5-[(E)-2-(2,4-dihydroxyphenyl)ethenyl]-2-(3-methylbut-2-enyl)benzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O4/c1-12(2)3-8-16-18(22)9-13(10-19(16)23)4-5-14-6-7-15(20)11-17(14)21/h3-7,9-11,20-23H,8H2,1-2H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHGVKWVMWWVQZ-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C=C1O)C=CC2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=C(C=C1O)/C=C/C2=C(C=C(C=C2)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90415184 | |

| Record name | 4'-Prenyloxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

69065-16-3 | |

| Record name | 4-Prenyloxyresveratrol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69065-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4'-Prenyloxyresveratrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90415184 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

196 - 197 °C | |

| Record name | 2',3,4',5-Tetrahydroxy-4-prenylstilbene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the main sources of 4'-Prenyloxyresveratrol and what biological activities have been reported?

A: 4'-Prenyloxyresveratrol has been isolated from several plant sources, notably the heartwood of Artocarpus incisus and the leaves of Morus alba (mulberry) . Research indicates that 4'-Prenyloxyresveratrol exhibits inhibitory activity against tyrosinase, an enzyme crucial for melanin biosynthesis .

Q2: How does UV-C irradiation affect the levels of 4'-Prenyloxyresveratrol in mulberry leaves?

A: Studies have shown that exposing mulberry leaves to UV-C irradiation significantly increases the concentration of 4'-Prenyloxyresveratrol. One study observed a 43-fold increase in 4'-Prenyloxyresveratrol levels in UV-C treated leaves compared to untreated controls . This suggests that UV-C treatment could be a viable method to enhance the production of this compound in mulberry for potential applications.

Q3: Are there other compounds with similar structures and activities found alongside 4'-Prenyloxyresveratrol in these plant sources?

A: Yes, research has identified several compounds structurally related to 4'-Prenyloxyresveratrol in the same plant extracts. For instance, oxyresveratrol, artocarbene, (+)-norartocarpanone, and other prenylated stilbenoids are often found alongside 4'-Prenyloxyresveratrol . These compounds often exhibit similar biological activities, such as tyrosinase inhibition, suggesting potential synergistic effects.

Q4: What analytical techniques are commonly employed to identify and quantify 4'-Prenyloxyresveratrol in plant extracts?

A: A combination of techniques is typically used for the analysis of 4'-Prenyloxyresveratrol. Initial extraction and separation often involve chromatographic methods like column chromatography and high-performance liquid chromatography (HPLC). Structural identification is typically achieved through spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.